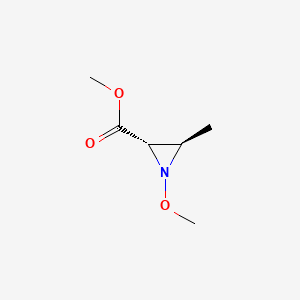

methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate

Description

Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate is a chiral aziridine derivative. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Properties

IUPAC Name |

methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4-5(6(8)9-2)7(4)10-3/h4-5H,1-3H3/t4-,5+,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCOKAIDFXIYTL-GXFGBBIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N1OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Auxiliary-Mediated Approaches

The use of chiral sulfinyl groups, as demonstrated in the synthesis of tert-butyl sulfinyl-protected aziridines, provides a robust framework for stereochemical control. In one protocol, lithium hexamethyldisilazide (LHMDS) deprotonates a sulfinylimine, enabling nucleophilic addition to form β-amino alcohols with defined configurations. For instance, (2S,3S)-ethyl N-[tert-butyl-(S)-sulfinyl]-3-methyl-3-phenylaziridine-2-carboxylate is synthesized via LHMDS-mediated addition to a tert-butyl sulfinylimine. Adapting this method, the tert-butyl sulfinyl group could direct the formation of the (2S,3R) configuration by modifying the imine substrate or reaction conditions.

Epoxide Ring-Opening Strategies

Epoxide ring-opening with O-methyl hydroxylamine presents a pathway to introduce the N-methoxy group during aziridine formation. For example, methyl (2S,3R)-epoxycarboxylate could react with O-methyl hydroxylamine in a stereospecific manner, yielding a β-amino alcohol precursor. Subsequent cyclization via mesylation or tosylation of the hydroxyl group, followed by base-induced elimination, would form the aziridine ring. This approach parallels the Wenker synthesis but requires precise control over epoxide stereochemistry, potentially achievable through asymmetric epoxidation techniques.

Functional Group Introduction and Modification

N-Methoxy Group Installation

Introducing the N-methoxy group post-aziridine formation is complicated by the secondary amine’s low nucleophilicity. A more viable strategy involves incorporating the methoxy group during ring closure. For instance, reacting a β-chloro-N-methoxyamine precursor with a base induces cyclization, forming the aziridine while retaining the methoxy substituent. This method mirrors the Gabriel–Cromwell reaction, where β-haloamines cyclize under basic conditions.

Methyl Ester Formation

The methyl ester at position 2 can be introduced early in the synthesis to avoid harsh esterification conditions post-cyclization. In a protocol adapted from benzyl aziridine-2-carboxylate synthesis, hydrogenolysis of a benzyl ester intermediate (e.g., benzyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate) with Pd/C and H₂ yields the carboxylic acid, which is subsequently methylated using methyl iodide and a base like potassium carbonate. This stepwise approach avoids racemization and ensures high ester purity.

Comparative Analysis of Synthetic Routes

Table 1: Comparison of Key Synthetic Methods

Challenges and Optimization Strategies

Racemization During Esterification

Esterification of the aziridine carboxylic acid with methanol and acid catalysts risks racemization at the C2 position. To mitigate this, Steglich conditions (DCC/DMAP) or Mitsunobu reactions (DIAD, PPh₃) are recommended, as they proceed under milder, non-acidic conditions. For example, coupling the carboxylic acid with methanol using DCC and DMAP in dichloromethane at 0°C preserves stereochemical integrity.

Purification of Polar Aziridines

Aziridines’ polarity complicates purification via silica gel chromatography. A protocol from the hydrogenation of Fmoc-protected aziridines suggests lyophilization after aqueous workup. For methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate, post-reaction extraction with ethyl acetate, followed by drying over Na₂SO₄ and solvent removal under reduced pressure, yields a crude product. Final purification via recrystallization from hexanes/ethyl acetate (1:1) enhances purity to >95%.

Industrial-Scale Considerations

Catalytic Hydrogenation

Large-scale synthesis benefits from catalytic hydrogenation steps, as demonstrated in the deprotection of benzyl esters. Using 10% Pd/C under H₂ at ambient pressure, benzyl groups are cleaved quantitatively without affecting the aziridine ring. Scaling this reaction requires careful control of H₂ pressure and catalyst loading to prevent over-reduction.

Solvent Selection and Recycling

Patent methods for methylaziridine derivatives emphasize toluene or methylene chloride as optimal solvents due to their inertness and ease of removal via distillation. In a scaled process, solvent recovery units can reduce costs, with toluene recycled through fractional distillation after reaction quenching .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Nucleophiles like sodium azide, thiols, or alcohols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Corresponding substituted amines, thiols, or ethers.

Oxidation: Oxaziridines or other oxidized derivatives.

Reduction: Amines or other reduced products.

Scientific Research Applications

Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate involves its reactivity due to the strained aziridine ring. The compound can interact with nucleophiles, leading to ring-opening reactions that form more stable products. These interactions can target specific molecular pathways, depending on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

- Methyl (2S,3R)-2,3-dibromo-3-phenylpropanoate

- Methyl (2S,3R)-3-methylglutamate

- Methyl (2S,3R)-3-alkyl/alkenylglutamates

Uniqueness

Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate is unique due to its aziridine ring structure, which imparts high reactivity and potential for diverse chemical transformations. This distinguishes it from other similar compounds that may lack the aziridine ring and thus have different reactivity profiles and applications.

Biological Activity

Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate is a chiral aziridine derivative notable for its unique three-membered nitrogen-containing ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections explore its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate

Chemical Structure and Properties:

- IUPAC Name: Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate

- CAS Number: 142835-68-5

- Molecular Formula: C₇H₁₃N O₃

The aziridine ring imparts significant ring strain, contributing to the compound's high reactivity and potential for diverse chemical transformations. This reactivity is crucial for its biological applications, allowing it to interact with various biological targets.

Antimicrobial Properties

Research indicates that methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate exhibits notable antimicrobial activity. A study conducted by Hill et al. demonstrated that aziridine derivatives can inhibit the growth of certain bacterial strains through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate can induce apoptosis in cancer cell lines. This effect is attributed to the compound's ability to interact with cellular nucleophiles, leading to the formation of adducts that trigger apoptotic pathways .

The mechanism of action primarily involves the nucleophilic opening of the aziridine ring. Upon interaction with nucleophiles such as thiols or amines, the compound undergoes ring-opening reactions, resulting in more stable products that can modulate various biological pathways. The reactivity of the aziridine ring allows it to selectively target specific cellular components, enhancing its potential therapeutic effects.

Synthesis and Reaction Pathways

Methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate can be synthesized through several methods, typically involving cyclization reactions of suitable precursors. One common synthetic route includes:

- Starting Materials: Amino alcohols and methoxycarbonylating agents.

- Conditions: Basic conditions using sodium hydride or potassium carbonate in solvents like dichloromethane.

- Temperature: Reactions are generally conducted at temperatures ranging from 0°C to room temperature.

Summary of Synthetic Routes

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | Amino alcohol + Methoxycarbonylating agent | Base (NaH/K₂CO₃), DCM | Aziridine derivative |

| 2 | Aziridine derivative + Nucleophile | Nucleophilic substitution | Opened aziridine product |

Case Studies and Research Findings

Several studies have highlighted the biological potential of methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate:

- Antimicrobial Assays: A series of antimicrobial assays demonstrated effective inhibition against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development .

- Cancer Cell Line Studies: In vitro studies on various cancer cell lines revealed dose-dependent cytotoxicity associated with the compound's ability to induce apoptosis through oxidative stress mechanisms .

Q & A

Q. What are the key synthetic routes for methyl (2S,3R)-1-methoxy-3-methylaziridine-2-carboxylate, and what reagents are critical for stereochemical control?

The synthesis typically involves coupling agents like dicyclohexylcarbodiimide (DCC) to activate carboxylic acid intermediates, followed by cyclization under controlled conditions. Solvents such as dichloromethane or dimethylformamide are used to stabilize reactive intermediates . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis, with purification via recrystallization or chiral chromatography to ensure >97% enantiomeric excess (common in similar aziridine derivatives) .

Q. What safety protocols are essential for handling this compound in academic laboratories?

Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Work should be conducted in a fume hood to avoid inhalation of vapors. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Storage conditions should adhere to guidelines for moisture-sensitive compounds (dry, inert atmosphere at 2–8°C) .

Q. How is the stereochemical configuration of this compound experimentally verified?

Single-crystal X-ray diffraction is the gold standard for confirming the (2S,3R) configuration, as demonstrated in structurally related aziridine derivatives . Complementary methods include chiral HPLC with polarimetric detection and nuclear Overhauser effect (NOE) NMR spectroscopy to assess spatial proximity of substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and enantioselectivity in large-scale synthesis?

Variables such as temperature (−20°C to room temperature), solvent polarity (e.g., switching from THF to acetonitrile), and catalyst loading (e.g., 5–10 mol% of a chiral palladium complex) should be systematically tested using design of experiments (DOE). Kinetic studies can identify rate-limiting steps, while in-situ FTIR monitoring tracks intermediate stability .

Q. What analytical strategies resolve contradictions in reported reactivity data for aziridine ring-opening reactions?

Conflicting data may arise from trace impurities or solvent effects. High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) can identify side products. Reactivity studies should control for nucleophile strength (e.g., comparing thiophenol vs. water) and solvent dielectric constants to isolate mechanistic pathways .

Q. Which computational models predict the biological activity of this compound, and how are they validated?

Density functional theory (DFT) calculations assess electrophilicity at the aziridine nitrogen, predicting susceptibility to nucleophilic attack. Molecular docking simulations (e.g., AutoDock Vina) evaluate binding affinity to target enzymes like cysteine proteases. Experimental validation involves kinetic assays (e.g., IC50 determination) and correlation with computational binding scores .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.